Acid Blue 22 free acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acid Blue 22 free acid, with the chemical formula and CAS number 860-22-0, is a synthetic dye belonging to the family of organosulfonic acids. It is recognized for its vibrant blue color and is primarily used in various applications, including textile dyeing and biological staining. The compound is characterized by its water solubility and is often referred to as a biological stain known as C.I. Acid Blue 22 or water blue .

The structure of Acid Blue 22 free acid features multiple sulfonic acid groups, which enhance its solubility in water and contribute to its staining properties. Its appearance is typically that of a dark purple-blue powder, which can dissolve in water under neutral to slightly alkaline conditions (pH 6-8) but may fade outside this pH range .

- Electrophilic Substitution: The aromatic rings in Acid Blue 22 can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups.

- Nucleophilic Attack: The sulfonic acid groups can act as leaving groups in nucleophilic substitution reactions, enabling modifications to the dye structure.

- Reduction: The azo linkages present in similar dyes can be reduced, leading to the formation of amines or other derivatives .

The synthesis of Acid Blue 22 free acid typically involves several steps:

- Azo Coupling Reaction: The initial step often includes the coupling of diazonium salts with phenolic compounds. This reaction forms the azo bond characteristic of many synthetic dyes.

- Sulfonation: Subsequent sulfonation reactions introduce sulfonic acid groups into the dye structure, enhancing water solubility.

- Purification: The final product is purified through crystallization or filtration methods to obtain the desired purity for application .

Acid Blue 22 free acid has diverse applications across various fields:

- Textile Industry: Used extensively for dyeing fibers such as silk, wool, and nylon due to its vibrant color and water solubility.

- Biological Staining: Employed as a stain in histological studies to visualize cellular components.

- Cosmetics and Personal Care Products: Sometimes included in formulations for coloring purposes .

Interaction studies involving Acid Blue 22 free acid focus on its binding properties with biomolecules. Research indicates that:

- Protein Binding: The dye can interact with proteins, which may affect its staining efficacy and biological activity.

- Cell Membrane Interaction: Studies suggest potential interactions with cell membranes that could influence cellular uptake and toxicity profiles.

- Environmental Impact: Investigations into how Acid Blue 22 interacts with various environmental factors are ongoing, particularly regarding its biodegradability and ecological effects .

Acid Blue 22 free acid shares similarities with several other synthetic dyes. Below is a comparison highlighting its uniqueness:

Acid Blue 22 free acid is unique due to its specific structural composition that allows for distinct biological applications while also being widely utilized in textile dyeing processes. Its combination of vibrant color, solubility, and biological activity sets it apart from other similar compounds .

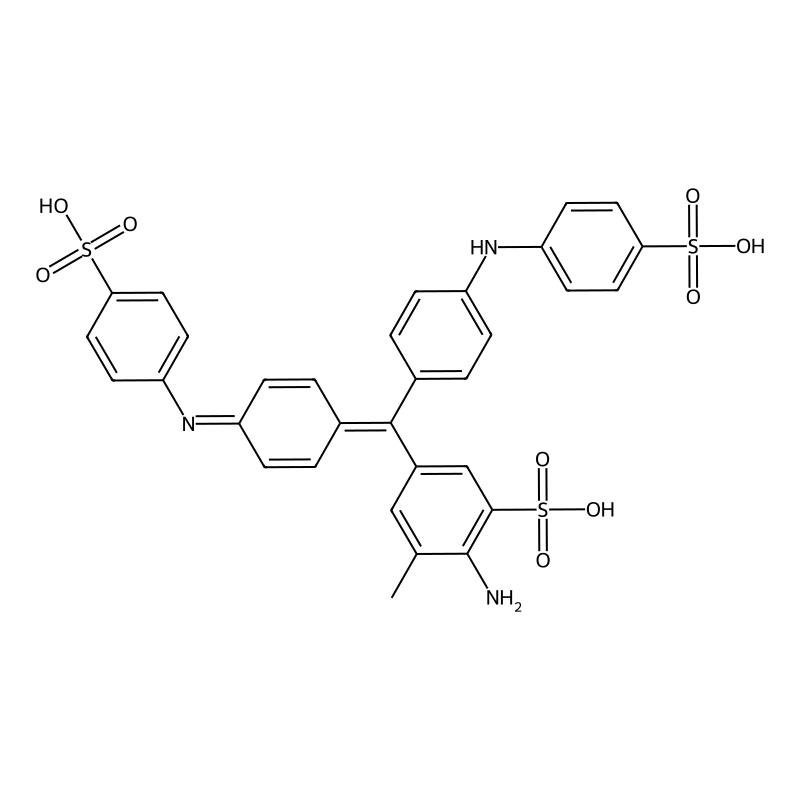

Acid Blue 22 free acid, chemically identified as 2-Amino-3-methyl-5-({4-[(4-sulfophenyl)amino]phenyl}{4-[(4-sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene}methyl)benzenesulfonic acid, belongs to the triarylmethane class of dyes [3] [14]. This compound possesses a complex molecular architecture characterized by a central carbon atom connected to three aromatic rings, forming the fundamental triarylmethane skeleton [3]. The molecular formula of Acid Blue 22 free acid is C32H27N3O9S3 with a molecular weight of 693.760 g/mol [3] [4].

The structural backbone of Acid Blue 22 free acid features multiple functional groups that contribute to its distinctive properties [3]. The molecule contains three sulfonic acid groups (-SO3H) attached to different aromatic rings, which enhance its water solubility and contribute to its dyeing capabilities [3] [5]. Additionally, the presence of amino (-NH2) and imino (=NH) groups creates an extended conjugated system that is responsible for the compound's characteristic blue color [5] [14].

The molecular architecture of Acid Blue 22 free acid can be described as having:

- A central benzenesulfonic acid moiety with amino and methyl substituents [3]

- Two additional phenyl rings connected through amino and imino linkages [3]

- Sulfonic acid groups attached to each of the three aromatic rings [3] [4]

- An extended π-conjugated system that allows for electron delocalization across the molecule [5]

| Property | Value |

|---|---|

| Chemical Name (IUPAC) | 2-Amino-3-methyl-5-({4-[(4-sulfophenyl)amino]phenyl}{4-[(4-sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene}methyl)benzenesulfonic acid |

| Molecular Formula | C32H27N3O9S3 |

| Molecular Weight | 693.760 g/mol |

| CAS Registry Number | 87099-13-6 |

| Chemical Class | Triarylmethane dye |

| Appearance | Dark purple-blue powder |

| Solubility | Soluble in water (pH 6-8), slightly soluble in alcohol |

Acid Blue 22 free acid exhibits several isomeric forms that differ in the positioning of functional groups on the aromatic rings [3] [14]. The most significant isomeric variations include:

Positional isomers resulting from different arrangements of the sulfonic acid groups on the aromatic rings [3]. These variations significantly affect the solubility and dyeing properties of the compound [14].

Structural isomers arising from alterations in the position of the amino group on the benzenesulfonic acid moiety [3]. These isomers influence the color intensity and shade of the dye [14].

Conformational isomers resulting from rotation around single bonds within the molecule [3]. While these isomers exist, they have minimal impact on the commercial applications of the dye [14].

The presence of double-bond stereo centers in the molecule further contributes to its isomeric complexity [3] [5]. The specific arrangement of these stereocenters influences the three-dimensional structure of the molecule and consequently affects its interactions with various substrates [5] [14].

Synthetic Pathways: Azo Coupling and Sulfonation

The synthesis of Acid Blue 22 free acid involves multiple chemical pathways, with azo coupling and sulfonation being the primary methods employed in industrial production [6] [18]. These synthetic routes have been optimized over decades to achieve high yields and purity of the final product [6] [24].

Azo Coupling Pathway

The azo coupling reaction represents a fundamental synthetic route for producing Acid Blue 22 free acid [6] [23]. This process typically involves two main steps:

Diazotization: An aromatic primary amine undergoes reaction with sodium nitrite in an acidic medium at low temperatures (0-5°C) to form a diazonium salt [6] [23]. This reaction must be carefully controlled as diazonium salts are unstable and potentially explosive when dry [6].

Coupling Reaction: The diazonium salt, acting as an electrophile, reacts with an electron-rich aromatic compound (typically an aniline or phenol derivative) through an electrophilic aromatic substitution mechanism [6] [23]. The hydroxyl or amino group directs the aryl diazonium ion to the para position if unoccupied, otherwise to the ortho position [6].

For Acid Blue 22 free acid synthesis, the coupling components are carefully selected to incorporate the required sulfonic acid groups and amino functionalities [6] [24]. The reaction conditions, including temperature, pH, and stoichiometric ratios, are precisely controlled to ensure optimal yield and purity [23] [24].

Sulfonation Pathway

Sulfonation represents another critical synthetic pathway in the production of Acid Blue 22 free acid [7] [18]. This process involves the introduction of sulfonic acid groups (-SO3H) onto the aromatic rings through electrophilic aromatic substitution [7]. The key aspects of this pathway include:

Direct Sulfonation: Treatment of the aromatic precursor with concentrated sulfuric acid or sulfur trioxide at elevated temperatures (80-100°C) [7] [18]. The reaction proceeds through the formation of a σ-complex intermediate [7].

Mechanism: The sulfonation mechanism involves several steps, including the formation of a π-complex between the aromatic ring and sulfur trioxide, followed by the creation of a σ-complex, and finally proton transfer to restore aromaticity [7]. Recent research has revealed that in polar solvents like nitromethane, the reaction is second-order with respect to sulfur trioxide, suggesting that two sulfur trioxide molecules participate in the rate-determining step [7].

Industrial Application: In industrial settings, the sulfonation of Acid Blue 22 precursors typically employs concentrated sulfuric acid as both the reagent and solvent [7] [18]. The reaction temperature and duration are carefully controlled to achieve the desired degree of sulfonation while minimizing side reactions [7].

| Synthetic Method | Key Reagents/Conditions | Typical Yield (%) |

|---|---|---|

| Azo Coupling Reaction | Diazonium salt formation, Coupling with electron-rich aromatic compounds | 70-85 |

| Sulfonation Process | Concentrated H2SO4, Temperature: 80-100°C | 75-90 |

| Oxidation Process | Oxidizing agents (e.g., H2O2, K2S2O8) | 65-80 |

| Purification Method | Filtration, Recrystallization, Salt precipitation | 80-95 |

The synthesis of Acid Blue 22 free acid often combines both azo coupling and sulfonation pathways [6] [18]. In some industrial processes, the sulfonation step precedes the coupling reaction, while in others, the coupling is performed first, followed by sulfonation of the coupled product [6] [18]. The specific sequence depends on factors such as the availability of starting materials, desired purity, and economic considerations [18] [24].

Key Reaction Mechanisms in Industrial Production

The industrial production of Acid Blue 22 free acid involves several key reaction mechanisms that have been optimized for efficiency, yield, and product quality [6] [18]. Understanding these mechanisms is crucial for controlling the synthesis process and ensuring consistent product characteristics [7] [18].

Diazonium Salt Formation Mechanism

The formation of diazonium salts represents a critical step in the synthesis of Acid Blue 22 free acid [6] [23]. This reaction proceeds through the following mechanism:

Nitrosation: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form an N-nitroso intermediate [6] [23].

Tautomerization: The N-nitroso intermediate undergoes tautomerization to form a diazohydroxide [6].

Dehydration: The diazohydroxide loses water to form the diazonium ion, which is stabilized by resonance within the aromatic ring [6] [23].

The reaction is typically conducted at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium salt [6] [23]. In industrial settings, continuous flow reactors are often employed to maintain precise temperature control and minimize the accumulation of potentially hazardous diazonium intermediates [6].

Electrophilic Aromatic Substitution Mechanism

The coupling reaction between the diazonium salt and the electron-rich aromatic component proceeds through an electrophilic aromatic substitution mechanism [6] [24]:

π-Complex Formation: The diazonium ion approaches the electron-rich aromatic ring, forming a π-complex [6].

σ-Complex Formation: The diazonium ion attacks the aromatic ring (typically at the para position relative to the activating group), forming a σ-complex [6] [24].

Deprotonation: Loss of a proton from the σ-complex restores aromaticity and completes the coupling reaction, forming the azo linkage [6] [24].

The regioselectivity of this reaction is governed by the electronic effects of substituents on the coupling component [6]. Electron-donating groups (such as hydroxyl or amino) direct the incoming diazonium ion to the para position if available, or to the ortho position if the para position is occupied [6] [24].

Sulfonation Reaction Mechanism

The sulfonation of aromatic rings in Acid Blue 22 synthesis follows a complex mechanism that has been elucidated through advanced computational studies [7]:

Initial Complexation: Sulfur trioxide forms a π-complex with the aromatic ring [7].

Electrophilic Attack: The sulfur trioxide molecule attacks the aromatic ring, forming a σ-complex (arenium ion) [7].

Proton Transfer: A second sulfur trioxide molecule assists in the removal of a proton from the σ-complex, restoring aromaticity and forming the sulfonic acid group [7].

Recent research has challenged the traditional Cerfontain model of sulfonation, suggesting that both benzene-SO3 and benzene-S2O6 σ-complexes are unstable at room temperature [7]. Instead, a concerted pathway involving a cyclic transition state with proton transfer from the aromatic ring to an assisting sulfur trioxide molecule has been proposed [7].

Oxidation Mechanisms

In some industrial processes, oxidation steps are employed to convert leuco (reduced) forms of the dye to the final colored product [11]:

Electron Transfer: The oxidizing agent (such as hydrogen peroxide or potassium persulfate) removes electrons from the leuco form of the dye [11].

Proton Loss: The oxidized intermediate loses protons to form the final conjugated system responsible for the dye's color [11].

The choice of oxidizing agent significantly impacts the reaction efficiency and product purity [11]. Recent research has focused on developing environmentally benign oxidation methods using catalysts such as copper oxide/silicotungstic acid with hydrogen peroxide as the oxidant [11].

Isomerization Control

Controlling the formation of specific isomers during Acid Blue 22 free acid synthesis requires careful manipulation of reaction conditions [3] [14]:

Temperature Control: Higher temperatures generally favor thermodynamically stable isomers, while lower temperatures may preserve kinetically formed isomers [14].

Solvent Effects: The choice of solvent can influence the distribution of isomers by stabilizing specific transition states or intermediates [14].

Catalyst Selection: Certain catalysts can promote the formation of specific isomers by lowering the activation energy for particular reaction pathways [14].

Industrial production processes have been optimized to favor the formation of isomers with the most desirable properties for specific applications [14] [18].

Purification and Isolation Techniques

The purification and isolation of Acid Blue 22 free acid represent critical steps in ensuring the quality and performance of the final product [17] [19]. Various techniques have been developed and optimized for removing impurities and isolating the desired compound with high purity [17] [19].

Recrystallization

Recrystallization serves as a fundamental purification technique for Acid Blue 22 free acid [17]:

Process: The crude product is dissolved in a minimal amount of hot solvent (typically water or a water-alcohol mixture) [17]. Upon cooling, the pure compound crystallizes while impurities remain in solution [17].

Solvent Selection: The choice of solvent is crucial for effective recrystallization [17]. For Acid Blue 22 free acid, water at controlled pH (6-8) is commonly employed, sometimes with the addition of small amounts of alcohol to modify solubility characteristics [17] [19].

Temperature Control: Careful control of cooling rates influences crystal size and purity [17]. Slow cooling generally produces larger, more pure crystals [17].

This technique typically achieves purities of 85-90% for Acid Blue 22 free acid [17].

Salt Precipitation

Salt precipitation represents another important purification method for Acid Blue 22 free acid [17] [18]:

Process: Addition of specific salts (such as sodium chloride or sodium sulfate) to an aqueous solution of the dye reduces its solubility, causing precipitation [17] [18].

Mechanism: The added salts compete with the dye molecules for water of solvation, effectively "salting out" the dye from solution [17].

Optimization: The type and concentration of salt, as well as the temperature and pH of the solution, are carefully optimized to maximize yield and purity [17] [18].

While this method is cost-effective, it typically achieves moderate purities (80-85%) and may result in some product loss [17].

Filtration with Diatomaceous Earth

Advanced filtration techniques using diatomaceous earth have proven effective for removing fine particulate impurities from Acid Blue 22 free acid solutions [17]:

Process: The dye solution is passed through a filter containing diatomaceous earth, which can trap particles smaller than 100 microns in diameter [17].

Applications: This technique is particularly useful for removing insoluble impurities and colloidal particles that might otherwise pass through conventional filters [17].

Efficiency: When properly implemented, filtration with diatomaceous earth can achieve purities of 90-95% [17].

Chromatographic Separation

For applications requiring exceptionally high purity, chromatographic separation techniques may be employed [17] [19]:

Process: The crude product is dissolved and passed through a column containing an adsorbent material (stationary phase) [17]. Different components of the mixture travel through the column at different rates, allowing for separation [17] [19].

Stationary Phases: For Acid Blue 22 free acid, ion-exchange resins or silica-based adsorbents are commonly used [17].

Mobile Phases: Carefully selected solvent systems facilitate the separation of the target compound from impurities [17] [19].

Chromatographic methods can achieve purities of 95-98% but are generally more expensive and time-consuming than other purification techniques [17].

Hydrazone Formation for Impurity Removal

A specialized purification technique involves the selective removal of aldehyde and ketone impurities through hydrazone formation [17]:

Process: The dye solution is treated with hydrazine derivatives (such as 2,4-dinitrophenylhydrazine), which react with aldehyde and ketone impurities to form water-insoluble hydrazone compounds [17].

Separation: The insoluble hydrazones can be removed by filtration, leaving behind a purified dye solution [17].

Monitoring: High-performance liquid chromatography (HPLC) with ultraviolet detection is commonly used to monitor the removal of impurities [17].

This technique is particularly valuable for achieving food-grade purity levels (90-95%) required for certain applications [17].

| Purification Technique | Process Description | Purity Achieved (%) |

|---|---|---|

| Recrystallization | Dissolving in minimal hot solvent followed by cooling to form pure crystals | 85-90 |

| Salt Precipitation | Addition of salts to reduce solubility and precipitate the dye | 80-85 |

| Filtration with Diatomaceous Earth | Removal of impurities using diatomaceous earth as filter aid | 90-95 |

| Chromatographic Separation | Separation based on differential adsorption to stationary phase | 95-98 |

| Hydrazone Formation | Reaction of aldehyde/ketone impurities with hydrazine derivatives | 90-95 |

Isolation Techniques

Following purification, several isolation techniques are employed to obtain the final Acid Blue 22 free acid product [17] [19]:

Spray Drying: The purified dye solution is atomized into a hot air stream, causing rapid evaporation of the solvent and formation of dry powder particles [17]. This technique produces a free-flowing powder with consistent particle size [17].

Pan Drying: The purified solution is placed in shallow pans and dried under controlled temperature and humidity conditions [17]. While less capital-intensive than spray drying, this method may result in less uniform particle characteristics [17].

Drum Drying: The solution is applied to the surface of heated rotating drums, where it rapidly dries and is scraped off as a thin film [17]. This method offers good control over particle thickness and density [17].

Freeze Drying: For particularly heat-sensitive variants of Acid Blue 22 free acid, freeze drying (lyophilization) may be employed [19]. The solution is frozen and then dried under vacuum, with the solvent subliming directly from solid to vapor phase [19].

Recent innovations in isolation techniques include the development of cellulose-based dipstick methods for rapid purification of compounds similar to Acid Blue 22 free acid [19]. These methods allow for purification in as little as 30 seconds by dipping the dipstick into just three solutions: the extract (to bind the compound), a wash buffer (to remove impurities), and an elution solution (to recover the purified compound) [19].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

87099-13-6

744951-46-0